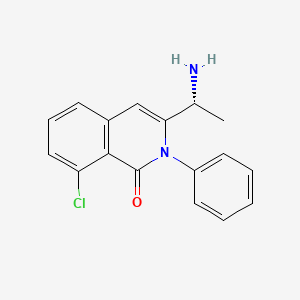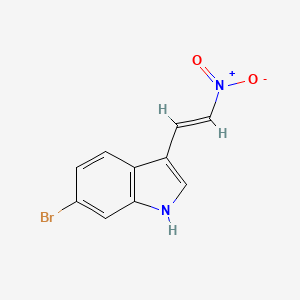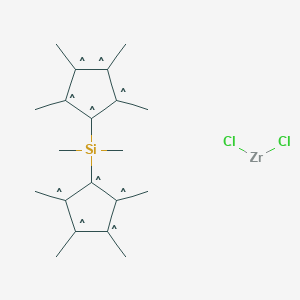
(R)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound with significant potential in various fields of scientific research. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a chiral center at the 1-aminoethyl group adds to its complexity and potential for enantioselective interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Chiral Aminoethyl Group Addition: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation of a suitable precursor using chiral catalysts is a common method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological targets. It can serve as a model compound for understanding the behavior of chiral drugs.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as chiral catalysts for asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chiral center allows for enantioselective binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one: The enantiomer of the compound, which may exhibit different biological activities.
8-chloro-2-phenylisoquinolin-1(2H)-one: Lacks the chiral aminoethyl group, leading to different chemical and biological properties.
3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one: Lacks the chloro group, affecting its reactivity and interactions.
Uniqueness
The presence of both the chiral aminoethyl group and the chloro substituent makes ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one unique. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m1/s1 |
InChI Key |
MZINZXIFJMLTOK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)


![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)


![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)

![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)

